![molecular formula C17H23BrN2O2 B15113615 4-[(4-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15113615.png)
4-[(4-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-[(4-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a bromophenyl group, a piperidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzyl chloride with piperidine to form 4-(4-bromobenzyl)piperidine. This intermediate is then reacted with morpholine-4-carbonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and morpholine rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-[(4-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its bromophenyl and piperidine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)pyridine: Similar in structure but contains a pyridine ring instead of a morpholine ring.
4-(4-Bromophenyl)piperazine: Contains a piperazine ring instead of a morpholine ring.
Uniqueness
4-[(4-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to the presence of both piperidine and morpholine rings, which can confer distinct chemical and biological properties compared to similar compounds. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C17H23BrN2O2 |
---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
[4-[(4-bromophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C17H23BrN2O2/c18-15-6-4-14(5-7-15)12-19-10-11-22-16(13-19)17(21)20-8-2-1-3-9-20/h4-7,16H,1-3,8-13H2 |
InChI Key |
ITEJKZCBBBRFGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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